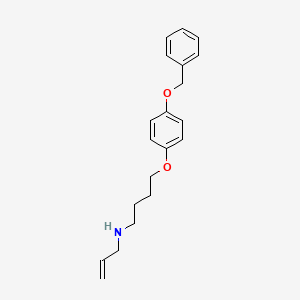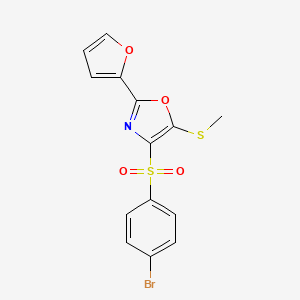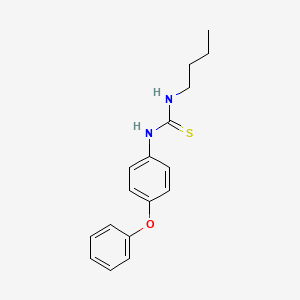
Vinca
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Vinca alkaloids have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, they are used as model compounds for studying complex natural products . In biology, they serve as tools for investigating cell division and microtubule dynamics . In medicine, this compound alkaloids are used as chemotherapeutic agents to treat various cancers, including leukemia, lymphoma, and breast cancer . In industry, they are used in the production of pharmaceuticals and as research reagents .
Wirkmechanismus
Target of Action
Vinca, also known as Isovincamine, primarily targets microtubules in the cell . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound interacts with its target, the microtubules, by disrupting their dynamics . This disruption prevents the formation of the microtubule system during cell division . The interaction of this compound with tubulin, a protein that forms microtubules, inhibits mitosis at metaphase . This leads to mitotic arrest and eventually cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By binding to tubulin, this compound prevents the polymerization of tubulin into microtubules . This disruption in the microtubule assembly pathway leads to the arrest of mitosis and cell death .
Pharmacokinetics
It is known that the bioavailability of this compound is a key issue facing its application . Efforts are being made to increase its bioavailability without causing harm to the patient’s health .
Result of Action
The primary result of this compound’s action is the inhibition of cell division , leading to cell death . This makes this compound a potent chemotherapeutic agent, particularly effective against various cancers .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound alkaloids is affected by environmental factors including light, temperature, drought, salinity, and nutrients, as well as pathogens and insects . These factors trigger changes in gene expression at the transcriptional and posttranscriptional levels . Moreover, the production of this compound alkaloids faces challenges such as establishing an environment-friendly production technique based on microorganisms .
Biochemische Analyse
Biochemical Properties
Vinca rosea plays a significant role in various biochemical reactions due to its rich phytochemical composition. The plant synthesizes two important terpene indole alkaloids: vinblastine and vincristine. These alkaloids interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, vinblastine and vincristine inhibit microtubule assembly, which is crucial for cell division. This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage .
Cellular Effects
The effects of this compound rosea on various cell types and cellular processes are profound. Vinblastine and vincristine, the primary alkaloids derived from this compound rosea, have been shown to influence cell function by inhibiting cell division. This inhibition affects rapidly dividing cells, such as cancer cells, by disrupting their mitotic process. Additionally, these alkaloids can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, they can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals .
Molecular Mechanism
At the molecular level, the mechanism of action of this compound rosea involves the binding of vinblastine and vincristine to tubulin. This binding prevents the polymerization of tubulin into microtubules, which are essential for chromosome segregation during cell division. The inhibition of microtubule formation leads to the disruption of the mitotic spindle, causing cell cycle arrest and subsequent apoptosis. Additionally, these alkaloids can inhibit the function of certain enzymes involved in cell division and DNA replication, further contributing to their anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound rosea and its alkaloids can change over time. The stability and degradation of vinblastine and vincristine are critical factors that influence their long-term effects on cellular function. Studies have shown that these compounds can remain stable under specific conditions, but their efficacy may decrease over time due to degradation. Long-term exposure to these alkaloids can lead to sustained inhibition of cell division and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound rosea vary with different dosages in animal models. At therapeutic doses, vinblastine and vincristine can effectively inhibit tumor growth by targeting rapidly dividing cancer cells. At higher doses, these alkaloids can exhibit toxic effects, such as neurotoxicity and myelosuppression. It is crucial to determine the optimal dosage that maximizes the anticancer effects while minimizing adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic outcomes .
Metabolic Pathways
This compound rosea is involved in several metabolic pathways, particularly those related to the biosynthesis of its alkaloids. The production of vinblastine and vincristine involves multiple enzymatic steps, including the action of strictosidine synthase and other enzymes that catalyze the formation of the indole and terpene moieties. These alkaloids can also affect metabolic flux and metabolite levels within cells, influencing various biochemical processes .
Transport and Distribution
The transport and distribution of this compound rosea alkaloids within cells and tissues are mediated by specific transporters and binding proteins. Vinblastine and vincristine can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in their cellular uptake and efflux. These transporters can influence the localization and accumulation of the alkaloids within specific cellular compartments, affecting their therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound rosea alkaloids is crucial for their activity and function. Vinblastine and vincristine are primarily localized in the cytoplasm, where they interact with tubulin and disrupt microtubule dynamics. Additionally, these alkaloids can be directed to specific cellular compartments through targeting signals and post-translational modifications. Their localization within the cell can influence their ability to inhibit cell division and induce apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinca alkaloids can be obtained from the periwinkle plant through various extraction and isolation techniques . The process typically involves acidifying the plant material, followed by extraction with organic solvents such as chloroform . The isolated alkaloids can then be purified using chromatographic methods .
Industrial Production Methods: Industrial production of this compound alkaloids often involves semi-synthetic routes due to the low yield from natural sources . For example, vinorelbine can be synthesized from vindoline and catharanthine or from leurosine through the synthesis of anhydrovinblastine . This process involves several steps, including de-oxygenation, bromination, and reaction with trifluoroacetic acid and silver tetrafluoroborate .
Analyse Chemischer Reaktionen
Types of Reactions: Vinca alkaloids undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the alkaloids to enhance their therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound alkaloids include hydrochloric acid, chloroform, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of this compound alkaloids include vinblastine, vincristine, vindesine, and vinflunine . These compounds are widely used in chemotherapy for their ability to inhibit cancer cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to vinca alkaloids include colchicine, paclitaxel, and other microtubule-targeting agents . These compounds also disrupt microtubule dynamics but through different mechanisms .
Uniqueness: This compound alkaloids are unique in their ability to bind to tubulin and inhibit its polymerization, whereas other microtubule-targeting agents, such as paclitaxel, stabilize microtubules and prevent their disassembly . This distinct mechanism of action makes this compound alkaloids particularly effective in certain types of cancer .
Conclusion
This compound alkaloids are a class of naturally occurring compounds with significant therapeutic properties, particularly in the treatment of cancer. Their complex structures and unique mechanisms of action make them valuable tools in scientific research and medicine. Despite the challenges in their production, ongoing research continues to explore new methods for synthesizing and utilizing these important compounds.
Eigenschaften
CAS-Nummer |
6835-99-0 |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |
InChI-Schlüssel |
RXPRRQLKFXBCSJ-HLAWJBBLSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Key on ui other cas no. |
18374-18-0 1617-90-9 |
Synonyme |
Cerebroxine Devincan Pervincamine Vincamine Vincapront Vincimax |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Vinca alkaloids?
A1: this compound alkaloids exert their antitumor effects primarily by binding to tubulin, the protein subunit of microtubules. [] This binding disrupts microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. [, ]
Q2: How do this compound alkaloids affect microtubule dynamics specifically?
A2: this compound alkaloids bind preferentially to the this compound domain of tubulin. [] This binding interferes with the assembly of tubulin into microtubules and can induce the formation of atypical tubulin polymers, such as spiral aggregates. [, ] These alterations in microtubule dynamics disrupt the formation of the mitotic spindle, leading to cell cycle arrest. [, ]
Q3: Beyond tubulin, are there other cellular targets of this compound alkaloids?
A3: While tubulin is the primary target, research suggests that this compound alkaloids can also interact with other cellular proteins. For instance, vinorelbine and vinflunine have been shown to suppress the interaction between calmodulin and the microtubule-associated protein STOP. [, ] This interaction may further contribute to their effects on microtubule dynamics and cellular function.
Q4: How does the disruption of microtubule dynamics by this compound alkaloids lead to cell death?
A4: The disruption of microtubule dynamics primarily triggers apoptosis, a form of programmed cell death. [] Studies have shown that this compound alkaloids activate specific signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway. []
Q5: What is the basic chemical structure of this compound alkaloids?
A5: this compound alkaloids are dimeric molecules comprised of two main moieties: a velbanamine derivative (derived from the rearrangement of catharanthine) and an indoline moiety. [] Variations in the chemical structure of these moieties contribute to the diverse pharmacological profiles of different this compound alkaloids.
Q6: How do structural modifications of this compound alkaloids impact their activity?
A6: Even minor structural modifications can significantly impact the activity, potency, and selectivity of this compound alkaloids. [, ] For example, the presence and position of halogen atoms, such as fluorine or chlorine, on the cleavamine moiety can alter the binding affinity to both tubulin and calmodulin, affecting both efficacy and toxicity. [, ]
Q7: Can you give specific examples of how structural modifications have led to the development of new this compound alkaloids?
A7: Vinflunine, a newer this compound alkaloid, was derived from vinorelbine by adding fluorine atoms to the cleavamine moiety. [] This modification resulted in superior antitumor activity and reduced toxicity compared to vinblastine. [, ]
Q8: How is vinorelbine's pharmacokinetic profile different in children compared to adults?
A8: Pediatric patients exhibit a higher mean intravenous clearance of vinorelbine compared to adults, resulting in lower area under the curve (AUC) values at a given dose. [] Additionally, oral bioavailability of vinorelbine is low in children, suggesting a significant first-pass effect. []
Q9: What are the clinical applications of this compound alkaloids?
A9: this compound alkaloids are widely used in chemotherapy regimens for various cancers, including leukemia, lymphoma, and some solid tumors. [, , ] Vincristine, vinblastine, and vinorelbine are frequently used in combination with other chemotherapeutic agents to treat both hematological malignancies and solid tumors. [, ]
Q10: Has there been research on improving the delivery of this compound alkaloids to specific targets?
A10: Yes, researchers are actively exploring drug delivery strategies to improve the targeting of this compound alkaloids. One promising approach involves encapsulating vinorelbine in liposomes, which can improve drug stability, prolong circulation time, and enhance tumor uptake. [] Additionally, researchers have developed immunoliposomal vinorelbine formulations, which utilize antibodies to specifically target cancer cells overexpressing HER2 or EGFR receptors. []
Q11: What are the mechanisms of resistance to this compound alkaloids?
A11: One major mechanism of resistance involves the overexpression of P-glycoprotein (P-gp), a membrane transporter protein that pumps drugs out of cells, reducing intracellular drug accumulation. [, ] Certain structural features of this compound alkaloids influence their affinity for P-gp, affecting their susceptibility to this resistance mechanism. []
Q12: Is there cross-resistance between this compound alkaloids and other anticancer drugs?
A12: Yes, cross-resistance can occur between this compound alkaloids and other anticancer agents, particularly those that are also substrates for P-gp, such as anthracyclines. [] This cross-resistance poses challenges in treating cancers that have developed multidrug resistance. []
Q13: What are the major side effects associated with this compound alkaloids?
A13: While effective anticancer agents, this compound alkaloids can cause significant side effects. One of the most common and dose-limiting toxicities is peripheral neuropathy, a type of nerve damage that can cause pain, numbness, and tingling in the extremities. [, , ] The risk and severity of peripheral neuropathy can be influenced by patient-specific factors, drug dosage, and treatment duration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)
![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)

![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
